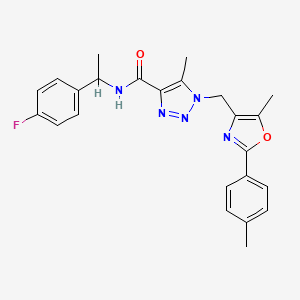

N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and oxazole moieties may contribute to its pharmacological properties.

Recent studies have shown that this compound exhibits potent anticancer effects. For instance, it has been reported to induce apoptosis in various cancer cell lines through the following mechanisms:

- Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels, leading to oxidative stress that triggers apoptosis in cancer cells .

- Inhibition of Key Signaling Pathways : It inhibits the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Case Studies and Research Findings

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values were determined to be as low as 0.67 µmol/L after 48 hours of treatment .

- Apoptosis Induction : Annexin V/PI staining assays revealed that treatment with the compound led to a marked increase in apoptotic cell death rates. The study indicated that higher concentrations of the compound correlated with increased apoptosis .

- Caspase Activation : Western blot analysis showed elevated levels of cleaved caspases (caspase-3, -7, -9) following treatment with the compound, suggesting activation of caspase-dependent apoptotic pathways .

Data Summary

| Study | Cell Line | IC50 (µmol/L) | Mechanism |

|---|---|---|---|

| Breast Cancer Study | MCF-7 | 1.06 (24h), 0.67 (48h) | Induces ROS; inhibits Notch-AKT |

| MDA-MB-231 | 0.80 (24h), 0.67 (48h) | Apoptosis via caspase activation | |

| SK-BR-3 | 1.21 (24h), 0.79 (48h) | Increased Bax/Bcl-2 ratio |

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as antimicrobial agents. For instance, related compounds have shown significant activity against a range of bacteria and fungi. The structural characteristics of triazoles contribute to their ability to disrupt microbial cell functions, making them promising candidates for developing new antibiotics .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The compound's unique molecular structure allows it to interact with specific biological targets involved in cancer cell proliferation. For example, studies have demonstrated that triazole-based compounds can inhibit key enzymes in cancer metabolism, leading to reduced tumor growth in preclinical models .

Inhibition of Protein Kinases

The compound may also serve as a selective inhibitor of protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. Research indicates that modifications in the triazole structure can enhance selectivity and potency against specific kinases, offering a pathway for targeted cancer therapies .

Synthesis of Novel Materials

The synthesis of N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has been explored for creating new materials with desirable physical properties. Its chemical structure allows for the formation of coordination complexes with metals, which can be utilized in catalysis and as functional materials in electronics .

Crystallography Studies

Crystallographic studies have provided insights into the molecular arrangement and interactions within solid-state forms of triazole derivatives. Understanding these interactions is crucial for optimizing their properties for specific applications in drug formulation and material development .

Case Study: Antimicrobial Efficacy

A study conducted on a series of triazole compounds demonstrated that those with fluorine substituents exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine may play a significant role in increasing the bioactivity of triazoles .

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Triazole with fluorine | Antimicrobial | |

| Compound B | Triazole without fluorine | Lower activity |

Case Study: Cancer Cell Inhibition

In vitro assays showed that certain triazole derivatives led to a significant decrease in cell viability in various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

The triazole core is typically formed via CuAAC between an alkyne and azide precursor. For example, similar compounds were synthesized using CuSO₄·5H₂O and sodium ascorbate in a tBuOH/H₂O solvent system .

-

Reaction Conditions :

Propargylation and Functionalization

-

The oxazole and fluorophenyl substituents are introduced via propargylation or alkylation. For instance, propargyl bromide reacts with phenolic precursors under basic conditions (K₂CO₃) .

Carboxamide Group

-

Hydrolysis : The carboxamide can hydrolyze to a carboxylic acid under acidic/basic conditions. Stability studies on similar compounds show pH-dependent decomposition.

-

Condensation Reactions : The NH group may participate in nucleophilic substitutions or form Schiff bases with aldehydes .

Triazole Ring

-

Electrophilic Substitution : The electron-rich triazole ring undergoes electrophilic substitution at the 5-position, though steric hindrance from adjacent groups may limit reactivity.

-

Metal Coordination : The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications .

Oxazole Substituent

-

Aromatic Electrophilic Substitution : The oxazole’s electron-donating methyl and p-tolyl groups direct electrophiles to the 5-position. Nitration or halogenation may occur under strong conditions.

Stability and Degradation

-

pH Sensitivity : Analogous triazole-carboxamides show instability under extreme pH, with decomposition observed via TLC and HPLC .

-

Thermal Stability : Melting points for similar derivatives range from 110–113°C, suggesting moderate thermal resilience .

Spectroscopic Characterization

Key data for structural confirmation (from analogous compounds):

NMR Spectroscopy

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Triazole C-H | 7.98–8.03 | Singlet | |

| Fluorophenyl C-H | 7.18–7.74 | Doublet/Multiplet | |

| Oxazole CH₃ | 2.22–2.23 | Singlet |

Mass Spectrometry

Biological Activity and Derivatives

While the query focuses on chemical reactions, it is noteworthy that structurally similar triazole-carboxamides exhibit:

-

Anticancer Activity : Derivatives inhibit Notch-Akt signaling pathways, suppressing breast cancer cell proliferation .

-

Antimicrobial Properties : Triazole-oxazole hybrids show activity against bacterial and fungal strains .

Comparative Reactivity Table

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-14-5-7-19(8-6-14)24-27-21(17(4)32-24)13-30-16(3)22(28-29-30)23(31)26-15(2)18-9-11-20(25)12-10-18/h5-12,15H,13H2,1-4H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRRCLIKIAFPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC(C)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.